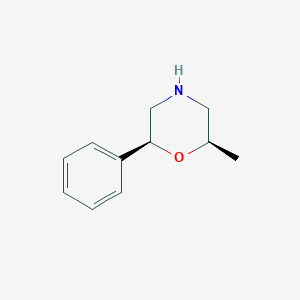
3,5,7-trifluoroadamantan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,7-Trifluoroadamantan-1-amine hydrochloride is a fluorinated derivative of adamantane, a tricyclic cage compound. This compound is characterized by the presence of three fluorine atoms at the 3, 5, and 7 positions of the adamantane structure, and an amine group at the 1 position, forming a hydrochloride salt. The molecular formula of this compound is C10H14F3N·HCl .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-trifluoroadamantan-1-amine hydrochloride typically involves the fluorination of adamantane derivatives. One common method includes the use of a fluorinating agent such as Ishikawa’s reagent. The process begins with the preparation of 3,5,7-trifluoroadamantane-1-carboxylic acid, which is then converted to 3,5,7-trifluoroadamantane-1-isocyanate using diphenylphosphoryl azide. The final step involves the reaction of the isocyanate with fluoroanilines to yield the desired amine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the fluorination and amination steps.
化学反応の分析
Types of Reactions: 3,5,7-Trifluoroadamantan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroadamantanone derivatives, while substitution reactions can produce a variety of halogenated adamantane compounds .
科学的研究の応用
3,5,7-Trifluoroadamantan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a precursor for various fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential neuroprotective and anti-inflammatory effects.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties
作用機序
The mechanism of action of 3,5,7-trifluoroadamantan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby altering their function. Additionally, the presence of fluorine atoms enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets .
類似化合物との比較
Amantadine: A well-known antiviral and antiparkinsonian agent with a similar adamantane structure but without fluorine atoms.
Memantine: Used in the treatment of Alzheimer’s disease, it shares the adamantane core but differs in its functional groups.
Rimantadine: Another antiviral compound with structural similarities to amantadine.
Uniqueness: 3,5,7-Trifluoroadamantan-1-amine hydrochloride is unique due to the presence of three fluorine atoms, which significantly alter its chemical and physical properties compared to other adamantane derivatives. These fluorine atoms enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable compound for various applications .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,5,7-trifluoroadamantan-1-amine hydrochloride involves the reaction of 1-adamantanamine with trifluoroacetic anhydride followed by treatment with hydrochloric acid.", "Starting Materials": [ "1-adamantanamine", "trifluoroacetic anhydride", "hydrochloric acid" ], "Reaction": [ "1. 1-adamantanamine is dissolved in anhydrous dichloromethane.", "2. Trifluoroacetic anhydride is added dropwise to the solution while stirring at room temperature.", "3. The reaction mixture is stirred for several hours at room temperature.", "4. The solvent is removed under reduced pressure to yield a yellow oil.", "5. The yellow oil is dissolved in anhydrous ether and treated with hydrochloric acid gas.", "6. The resulting solid is filtered and washed with ether to yield 3,5,7-trifluoroadamantan-1-amine hydrochloride as a white solid." ] } | |
CAS番号 |
2763755-83-3 |
分子式 |
C10H15ClF3N |
分子量 |
241.7 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



